Technical Whitepaper: Physicochemical Profiling and Regioselective Synthesis of 5-(3-Chloropropyl)-1,3-dimethylpyrazole
Technical Whitepaper: Physicochemical Profiling and Regioselective Synthesis of 5-(3-Chloropropyl)-1,3-dimethylpyrazole
Executive Summary
In modern medicinal chemistry and agrochemical development, functionalized pyrazoles serve as privileged scaffolds due to their robust stability and ability to participate in diverse hydrogen-bonding networks. 5-(3-chloropropyl)-1,3-dimethylpyrazole is a highly versatile bifunctional building block. Featuring a nucleophilic pyrazole core and an electrophilic alkyl chloride tether, it is frequently utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and kinase inhibitors. This whitepaper provides an in-depth technical analysis of its molecular formula, exact mass properties, and the causality-driven methodologies required for its regioselective synthesis.
Molecular Formula and Weight Derivation
The structural identity of 5-(3-chloropropyl)-1,3-dimethylpyrazole is derived from a 1H-pyrazole core subjected to targeted functionalization. Understanding the exact atomic contributions is critical for downstream mass spectrometry and elemental analysis.
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Core Scaffold: The base pyrazole ring contributes
. -
Methylation (Positions 1 and 3): The addition of two methyl groups replaces two protons, adding
. -
Alkylation (Position 5): The 3-chloropropyl chain replaces the C5 proton, adding
.
Combining these fragments yields the exact molecular formula: C8H13ClN2 [1].
Quantitative Physicochemical Profile
The following table summarizes the critical quantitative parameters of the compound, essential for analytical validation and pharmacokinetic modeling.
| Property | Value | Causality / Derivation |
| Molecular Formula | C8H13ClN2 | Pyrazole core (C3) + 2x Methyl (C2) + 3-Chloropropyl (C3)[1] |
| Molecular Weight | 172.66 g/mol | Sum of standard atomic weights: C(96.09) + H(13.10) + Cl(35.45) + N(28.01)[1] |
| Monoisotopic Exact Mass | 172.0767 Da | Calculated for the most abundant isotopes ( |
| Heavy Atom Count | 11 | 8 Carbons + 2 Nitrogens + 1 Chlorine[1] |
| Topological Polar Surface Area | 17.8 Ų | Contributed solely by the conjugated nitrogen atoms in the pyrazole ring[1] |
| Predicted[M+H]+ Adduct | m/z 173.084 | Protonation of the basic pyrazole N2 atom during positive ion ESI-MS[2] |
Mechanistic Synthesis & C5-Regioselectivity
The synthesis of 5-(3-chloropropyl)-1,3-dimethylpyrazole relies on the precise, regioselective functionalization of 1,3-dimethylpyrazole. This is achieved through a kinetically controlled lithiation followed by a chemoselective alkylation.
Causality of Regioselective Lithiation: When 1,3-dimethylpyrazole is treated with a strong base like n-butyllithium (n-BuLi), deprotonation occurs exclusively at the C5 position. This regioselectivity is driven by two factors:
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Inductive Acidity: The C5 proton exhibits enhanced acidity (pKa ~30) due to the strong electron-withdrawing inductive effect of the adjacent N1 nitrogen atom[3].
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Heteroatom-Facilitated Direction: The lone pair on the N2 atom coordinates with the lithium cation of n-BuLi. This pre-coordination complex kinetically directs the basic butyl anion to the closest available proton, which is at C5, preventing unwanted deprotonation at C4 or the methyl groups[4].
Causality of Chemoselective Alkylation:
To install the chloropropyl chain, the 5-lithio intermediate is quenched with 1-bromo-3-chloropropane . This dihaloalkane is chosen specifically for its differential leaving group ability. Bromide is a significantly better leaving group than chloride due to its larger atomic radius and greater polarizability, which lowers the activation energy for the
Regioselective C5-lithiation and alkylation workflow for 5-(3-chloropropyl)-1,3-dimethylpyrazole.
Experimental Protocol: Self-Validating Synthesis
To ensure high fidelity and reproducibility, the following step-by-step protocol incorporates in-process analytical checkpoints, creating a self-validating experimental system.
Reagents: 1,3-dimethylpyrazole (1.0 eq), n-Butyllithium (2.5 M in hexanes, 1.05 eq), 1-bromo-3-chloropropane (1.2 eq), anhydrous Tetrahydrofuran (THF).
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System Preparation: Flame-dry a round-bottom flask under a continuous flow of Argon. Add 1,3-dimethylpyrazole (10 mmol) and anhydrous THF (30 mL). Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Strict anhydrous and cryogenic conditions are required to prevent the premature quenching of n-BuLi by atmospheric moisture and to suppress thermodynamic equilibration to other lithiated species.
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Regioselective Lithiation: Add n-BuLi (10.5 mmol) dropwise over 15 minutes. Stir the mixture at -78 °C for 45 minutes.
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Validation Checkpoint 1: Extract a 0.1 mL aliquot, quench with
, and analyze via NMR. The disappearance of the C5 proton singlet (typically at ~5.9 ppm) and the incorporation of Deuterium confirms >95% lithiation efficiency.
-
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Chemoselective Alkylation: Add 1-bromo-3-chloropropane (12 mmol) dropwise to the cold solution. Maintain at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature over 2 hours.
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Validation Checkpoint 2: Monitor the reaction via LC-MS. The appearance of a dominant peak at m/z 173.1 indicates successful product formation.
-
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Workup & Isolation: Quench the reaction with saturated aqueous
(20 mL) to neutralize any unreacted organolithium species. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification: Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 5-(3-chloropropyl)-1,3-dimethylpyrazole.
Analytical Validation System
Confirming the C8H13ClN2 formula and the 172.66 g/mol molecular weight requires orthogonal analytical techniques.
Mass Spectrometry (LC-ESI-MS):
When subjected to positive electrospray ionization (ESI+), the basic N2 atom of the pyrazole ring readily accepts a proton. This generates an
LC-MS analytical validation workflow confirming the C8H13ClN2 formula and chlorine isotopic pattern.
Nuclear Magnetic Resonance (NMR):
References
- Guidechem. "1H-Pyrazole, 1-(3-chloropropyl)-3,5-dimethyl - Guidechem". Guidechem.com.
- PubChemLite. "4-(2-chloroethyl)-1,3,5-trimethyl-1h-pyrazole - PubChemLite". Uni.lu.
- Chemistry and Chemists. "Heteroatom-Facilitated Lithiations - Chemistry and Chemists". Chemistry-chemists.com.
- BenchChem. "2-phenethyl-2H-pyrazole-3-carbaldehyde | 956723-13-0 | Benchchem". Benchchem.com.
- BenchChem. "5-Ethenyl-1,3-dimethyl-1H-pyrazole|CAS 91601-61-5 - Benchchem". Benchchem.com.
Sources
- 1. Page loading... [wap.guidechem.com]
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- 3. 2-phenethyl-2H-pyrazole-3-carbaldehyde | 956723-13-0 | Benchchem [benchchem.com]
- 4. chemistry-chemists.com [chemistry-chemists.com]
- 5. 5-Ethenyl-1,3-dimethyl-1H-pyrazole|CAS 91601-61-5 [benchchem.com]
